molecular formula C10H12O3S B3118187 Ethyl 3-(4-methylthiophen-2-yl)-3-oxopropanoate CAS No. 2340294-56-4

Ethyl 3-(4-methylthiophen-2-yl)-3-oxopropanoate

Cat. No.: B3118187
CAS No.: 2340294-56-4
M. Wt: 212.27 g/mol
InChI Key: AYOLNLGNWLEGSE-UHFFFAOYSA-N
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Description

Ethyl 3-(4-methylthiophen-2-yl)-3-oxopropanoate is a high-purity β-ketoester compound featuring a thiophene ring system, designed for advanced organic synthesis and pharmaceutical research. This structure serves as a versatile building block for constructing complex molecules, particularly in the synthesis of heterocyclic compounds . The reactive methylene group situated between the ketone and ester functionalities makes this compound an ideal substrate for cyclization reactions and the formation of carbon-carbon bonds . In medicinal chemistry, thiophene derivatives analogous to this compound are extensively investigated for their significant biological activities. Research indicates that such structures are crucial intermediates in developing molecules with potential anticancer properties . These compounds can act as key precursors for synthesizing thiophene-pyrazole hybrids, which have demonstrated promising activity as inhibitors of carbonic anhydrase isozymes (CA-IX and CA-XII)—enzymes that are overexpressed in various tumors and contribute to tumor progression . The incorporation of the 4-methylthiophene moiety is a common strategy to enhance the pharmacological profile and selectivity of drug candidates. This product is strictly labeled For Research Use Only and is intended for laboratory research applications. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the Safety Data Sheet (SDS) prior to handling and adhere to all appropriate safety protocols.

Properties

IUPAC Name

ethyl 3-(4-methylthiophen-2-yl)-3-oxopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3S/c1-3-13-10(12)5-8(11)9-4-7(2)6-14-9/h4,6H,3,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYOLNLGNWLEGSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=CC(=CS1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-(4-methylthiophen-2-yl)-3-oxopropanoate can be synthesized through the Baylis-Hillman reaction. This involves the reaction of Baylis-Hillman bromides with freshly activated zinc dust in dichloromethane at room temperature, followed by the addition of glacial acetic acid . The reaction conditions are mild, and the process is relatively straightforward, making it suitable for laboratory-scale synthesis.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of scaling up laboratory synthesis can be applied. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-methylthiophen-2-yl)-3-oxopropanoate undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorinating agents under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted thiophene derivatives.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-methylthiophen-2-yl)-3-oxopropanoate depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, inhibiting their activity, and thereby exerting therapeutic effects. The molecular targets and pathways involved can vary widely depending on the specific biological context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl 3-oxopropanoate derivatives are a versatile class of compounds with variations in their aryl or heteroaryl substituents. Below is a detailed comparison of the target compound with structurally analogous derivatives:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
Ethyl 3-(4-methylthiophen-2-yl)-3-oxopropanoate 4-methylthiophen-2-yl C₁₀H₁₂O₃S 212.27 Sulfur-containing heterocycle; potential intermediate in drug synthesis
Ethyl 3-(4-methylphenyl)-3-oxopropanoate 4-methylphenyl C₁₂H₁₄O₃ 206.24 Used in pyrazolone synthesis; marginal antimicrobial activity
Ethyl 3-(4-fluorophenyl)-3-oxopropanoate 4-fluorophenyl C₁₁H₁₁FO₃ 210.20 Colorless liquid; used in fluorinated drug intermediates
Ethyl 3-(4-chloro-3-ethoxyphenyl)-3-oxopropanoate 4-chloro-3-ethoxyphenyl C₁₃H₁₅ClO₄ 270.71 Chlorine and ethoxy substituents; impacts lipophilicity
Ethyl 3-(3-nitropyridin-4-yl)-2-oxopropanoate 3-nitropyridin-4-yl C₁₀H₁₀N₂O₅ 238.20 Nitro group enhances reactivity; synthesized via t-BuOK/EtOH
Ethyl 3-cyclopropyl-3-oxopropanoate derivatives Cyclopropyl + benzyl groups Varies ~250–270 Alkylation with DIPEA/LiCl; explored for pharmacological applications

Key Differences and Implications

Substituent Effects: Thiophene vs. Phenyl: The 4-methylthiophen-2-yl group in the target compound introduces sulfur, which increases electron-richness and may enhance coordination properties compared to phenyl analogs. This could influence catalytic or biological interactions . Electron-Withdrawing Groups: Derivatives like Ethyl 3-(3-nitropyridin-4-yl)-2-oxopropanoate (nitro group) exhibit higher reactivity due to electron-withdrawing effects, whereas methyl or methoxy substituents (e.g., 4-methylphenyl) are electron-donating, altering stability and solubility .

Nitropyridine derivatives are synthesized via t-BuOK-mediated reactions with diethyl oxalate , while thiophene-based analogs may require specialized heterocyclic coupling strategies.

Biological and Pharmacological Activity: Ethyl 3-(4-methylphenyl)-3-oxopropanoate derivatives showed marginal antifungal and antibacterial activity when converted to pyrazolones . Fluorinated analogs (e.g., 4-fluorophenyl) are often used to improve metabolic stability in drug candidates , while sulfur-containing thiophene derivatives may target enzymes with sulfur-binding pockets.

Physicochemical Properties :

  • The thiophene ring increases molecular weight slightly compared to phenyl analogs (212.27 vs. ~206–210 g/mol) and may enhance lipophilicity (logP), impacting membrane permeability .
  • Chloro or nitro substituents raise polarity and melting points, whereas methoxy/ethoxy groups improve solubility in organic solvents .

Biological Activity

Ethyl 3-(4-methylthiophen-2-yl)-3-oxopropanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and applications in various fields.

Chemical Structure and Properties

The molecular formula for this compound is C10_{10}H12_{12}O3_3S. The compound features a thiophene ring, which is known for its diverse biological activities, making it a valuable scaffold in drug design.

Property Value
Molecular FormulaC10_{10}H12_{12}O3_3S
Molecular Weight224.27 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

The biological activity of this compound primarily involves its interactions with various enzymes and receptors. It may act as an enzyme inhibitor, affecting metabolic pathways crucial for cell survival and proliferation. The specific mechanisms can vary based on the biological context, but generally involve:

  • Enzyme Inhibition : The compound has shown potential to inhibit specific enzymes, which could be beneficial in treating diseases like cancer or infections.
  • Cell Line Effects : Studies indicate that it may affect various cancer cell lines, offering insights into its anticancer properties.

Research Findings

Recent studies have explored the biological effects of this compound in different settings:

  • Anticancer Activity : Research indicates that this compound exhibits cytotoxic effects on several cancer cell lines. For instance, in vitro assays demonstrated significant inhibition of cell growth at concentrations above 50 µM .
  • Enzyme Inhibition Studies : The compound was evaluated for its inhibitory effects on dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine synthesis. Results showed weak to moderate inhibition, suggesting that while it may not be the most potent inhibitor, it could serve as a lead compound for further optimization .
  • Material Science Applications : Beyond medicinal chemistry, the compound is also being researched for its applications in material science, particularly in the development of organic semiconductors and light-emitting diodes due to its thiophene structure.

Case Study 1: Anticancer Efficacy

In a study published by MDPI, this compound was tested against several cancer cell lines using MTT assays. The results indicated that at higher concentrations (100 µM), the compound achieved up to 70% cytotoxicity compared to control groups .

Case Study 2: Enzyme Inhibition

A separate investigation focused on the compound's role as a DHODH inhibitor. Using colorimetric assays, researchers found that at a concentration of 50 µM, this compound exhibited approximately 30% inhibition of DHODH activity, positioning it as a candidate for further development in antimalarial therapies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 3-(4-methylthiophen-2-yl)-3-oxopropanoate
Reactant of Route 2
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Ethyl 3-(4-methylthiophen-2-yl)-3-oxopropanoate

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